molecular formula C8H15N3 B1598880 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine CAS No. 2258-24-4

3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine

Cat. No. B1598880
CAS RN: 2258-24-4
M. Wt: 153.22 g/mol
InChI Key: QWBQWONZMPWCIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine” is a compound with the CAS Number: 2258-24-4 . It has a molecular weight of 153.23 and its IUPAC name is 3-(2-ethyl-1H-imidazol-1-yl)propylamine . The compound is stored at -20°C and it is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15N3/c1-2-8-10-5-7-11(8)6-3-4-9/h5,7H,2-4,6,9H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 153.23 g/mol . It has a topological polar surface area of 43.8 Ų . The compound has a rotatable bond count of 3 , indicating the number of bonds that allow free rotation around themselves.

Scientific Research Applications

Synthesis of pH-sensitive Polyaspartamide Derivatives

  • Scientific Field: Polymer Chemistry .
  • Application Summary: “3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine” is used in the synthesis of pH-sensitive polyaspartamide derivatives .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of this application were not provided in the source .

Synthesis of Functional Molecules

  • Scientific Field: Organic & Biomolecular Chemistry .
  • Application Summary: Imidazoles, including “3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine”, are key components to functional molecules that are used in a variety of everyday applications .
  • Methods of Application: The synthesis of imidazoles involves the formation of bonds during the formation of the imidazole .
  • Results or Outcomes: The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Therapeutic Applications

  • Scientific Field: Pharmacology .
  • Application Summary: Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of this application were not provided in the source .

Preparation of pH-sensitive Amphiphilic Polymers

  • Scientific Field: Polymer Chemistry .
  • Application Summary: “3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine” is used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of this application were not provided in the source .

Antioxidant Potential

  • Scientific Field: Pharmacology .
  • Application Summary: Imidazole derivatives, including “3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine”, have been synthesized and evaluated for their antioxidant potential .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: These compounds showed good scavenging potential as compared to ascorbic acid .

Preparation of pH-sensitive Amphiphilic Polymers

  • Scientific Field: Polymer Chemistry .
  • Application Summary: “3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine” is used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of this application were not provided in the source .

properties

IUPAC Name

3-(2-ethylimidazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-2-8-10-5-7-11(8)6-3-4-9/h5,7H,2-4,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBQWONZMPWCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424382
Record name 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine

CAS RN

2258-24-4
Record name 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine
Reactant of Route 3
Reactant of Route 3
3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine
Reactant of Route 4
Reactant of Route 4
3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine
Reactant of Route 5
Reactant of Route 5
3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine
Reactant of Route 6
Reactant of Route 6
3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.